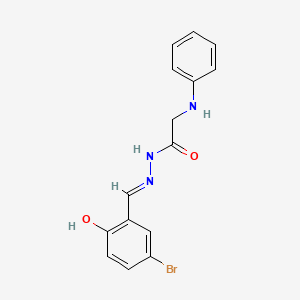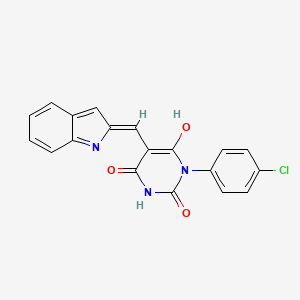![molecular formula C17H16BrNO3S B1191283 methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1191283.png)
methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and methyl 2-amino-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxylate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as cobalt and palladium.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can coordinate with metal ions, altering the electronic properties of the compound and enabling it to participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structure, which combines a Schiff base with a benzo[b]thiophene moiety
Propiedades
Fórmula molecular |
C17H16BrNO3S |
|---|---|
Peso molecular |
394.3g/mol |
Nombre IUPAC |
methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H16BrNO3S/c1-22-17(21)15-12-4-2-3-5-14(12)23-16(15)19-9-10-8-11(18)6-7-13(10)20/h6-9,20H,2-5H2,1H3/b19-9+ |
Clave InChI |
YNRAOSRCZAIVIT-DJKKODMXSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide](/img/no-structure.png)
![1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1191205.png)
![2-[2-(3,5-Dibromo-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B1191208.png)
![5-Chloro-2-hydroxy-3-methoxybenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B1191209.png)

![2-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-6-methoxyphenol](/img/structure/B1191214.png)
![2-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-6-ethoxyphenol](/img/structure/B1191215.png)
![2,6-Diiodo-4-[2-(8-methoxyquinolin-2-yl)vinyl]phenol](/img/structure/B1191217.png)


![4-(methoxymethyl)-6-methyl-2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}nicotinonitrile](/img/structure/B1191221.png)

